

# A Comprehensive Technical Guide to 4-Bromo-2-methoxypyridine

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## Compound of Interest

Compound Name: 4-Bromo-2-methoxypyridine

Cat. No.: B021118

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## Abstract

This technical guide provides a detailed overview of **4-Bromo-2-methoxypyridine**, a key building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document covers its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in Suzuki-Miyaura cross-coupling reactions. The information is presented to support researchers in their synthetic endeavors and to provide a foundation for further investigation of this versatile molecule.

## Chemical Identity

- IUPAC Name: **4-bromo-2-methoxypyridine**[\[1\]](#)
- Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. The most common are listed in Table 1.

Table 1: Synonyms and Identifiers for **4-Bromo-2-methoxypyridine**

Type	Identifier
CAS Number	100367-39-3[1]
PubChem CID	14062309[1]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNO[1]
InChI Key	YFTGMMXMLPTTAY-UHFFFAOYSA-N[1]
Other Synonyms	2-methoxy-4-bromopyridine, Pyridine, 4-bromo-2-methoxy-

## Physicochemical Properties

A summary of the key physical and chemical properties of **4-Bromo-2-methoxypyridine** is provided in Table 2. This data is essential for its handling, reaction setup, and purification.

Table 2: Physicochemical Data for **4-Bromo-2-methoxypyridine**

Property	Value	Source
Molecular Weight	188.02 g/mol	[1]
Appearance	Pale yellow liquid/oil	[2][3]
Boiling Point	87.0°C (at 15.0 mmHg)	[4]
Solubility	Slightly soluble in water	[3]

## Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **4-Bromo-2-methoxypyridine**.

Table 3: Spectroscopic Data for **4-Bromo-2-methoxypyridine**

Technique	Data	Source
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 8.28 (d, 1H, J = 6.4Hz, H-6), 7.32 (s, 1H, H-3), 7.24 (d, 1H, J = 6.4 Hz, H-5), 2.50 (s, 3H, - CH <sub>3</sub> )	[2]
Mass Spectrometry (LC-MS)	Calculated for C <sub>6</sub> H <sub>6</sub> BrNO: 188.02; Found [M+H] <sup>+</sup> : 187.9, 189.9	[3]

## Experimental Protocols

### Synthesis of 4-Bromo-2-methoxypyridine via Sandmeyer Reaction

This protocol describes an efficient synthesis of **4-Bromo-2-methoxypyridine** from 2-methoxy-4-aminopyridine with a high yield.[2]

Materials:

- 4-aminopyridine (or 2-methoxy-4-aminopyridine as the direct precursor)
- 48% Hydrobromic acid solution
- Sodium nitrite
- Water
- 4 M Sodium hydroxide solution
- Methyl tert-butyl ether
- Anhydrous magnesium sulfate
- Dry ice
- Acetone

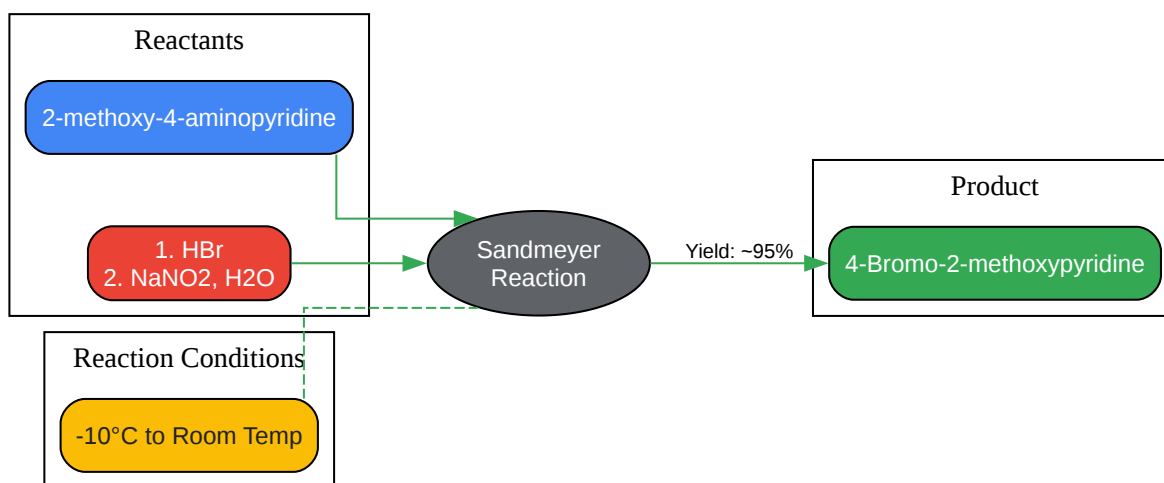
## Equipment:

- Reaction flask
- Dropping funnel
- Magnetic stirrer with cooling bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

## Procedure:

- In a reaction flask, mix 10.1 g of 4-aminopyridine with 165 mL of 48% hydrobromic acid solution.
- Cool the mixture to  $-10^{\circ}\text{C}$  using a dry ice/acetone bath.
- Prepare a pre-cooled solution of sodium nitrite by dissolving 7.04 g in water to a total volume of 165 mL (42.67 mg/mL).
- Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at  $-10^{\circ}\text{C}$ .
- After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully add 400 mL of 4 M sodium hydroxide solution to the reaction mixture.
- Extract the aqueous mixture with methyl tert-butyl ether (3 x 150 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.

- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain **4-Bromo-2-methoxypyridine** as a pale yellow liquid. The reported yield for this procedure is approximately 95%.<sup>[2]</sup>



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Caption: Synthesis of **4-Bromo-2-methoxypyridine** via Sandmeyer reaction.

## Application in Suzuki-Miyaura Cross-Coupling

**4-Bromo-2-methoxypyridine** is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to introduce aryl or heteroaryl substituents at the 4-position of the pyridine ring.

General Protocol:

This is a generalized protocol and may require optimization for specific substrates.

Materials:

- 4-Bromo-2-methoxypyridine** (1.0 equiv)
- Arylboronic acid (1.1–1.5 equiv)

- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(dppf)Cl<sub>2</sub>, 1-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>, Cs<sub>2</sub>CO<sub>3</sub>, 2.0–3.0 equiv)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
- Inert gas (Argon or Nitrogen)

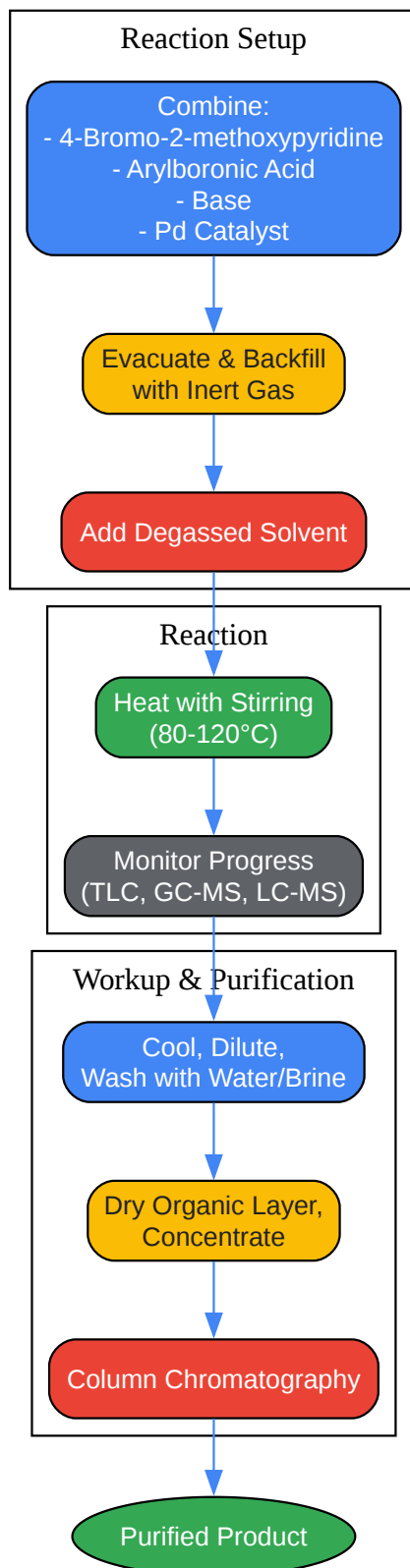
#### Equipment:

- Schlenk flask or reaction vial
- Magnetic stirrer with heating
- Syringes and needles for inert atmosphere techniques
- Standard laboratory glassware for workup and purification

#### Procedure:

- Reaction Setup: In a dry Schlenk flask, combine **4-Bromo-2-methoxypyridine**, the arylboronic acid, the base, and the palladium catalyst.
- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
- Solvent Addition: Add the degassed solvent system via syringe.
- Reaction: Heat the mixture to the desired temperature (typically 80-120°C) with vigorous stirring.
- Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.
- Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over a drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel.



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Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

## Conclusion

**4-Bromo-2-methoxypyridine** is a valuable and versatile reagent in organic synthesis. Its defined physicochemical properties and the availability of high-yielding synthetic protocols make it an accessible starting material. Its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling highlights its importance in constructing complex molecular architectures relevant to the pharmaceutical and materials science industries. This guide provides the foundational technical information to enable researchers to effectively utilize this compound in their work.

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## References

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